Synthetic Yield Comparison: Impact of 6-Methoxy Substituent on One-Pot Quinolone Synthesis
In a three-component, one-pot domino synthesis of 3-benzoylquinolin-4(1H)-ones, the presence of an electron-donating group (EDG) like methoxy on the aniline precursor reduces the reaction yield compared to electron-withdrawing groups (EWG) like nitro or fluoro [1]. While the specific yield for the 6-methoxy derivative is not provided, a close analog with a 3-methoxy group on the aniline (resulting in a 6-methoxyquinolin-4-one derivative) was obtained in 58% yield (product 1s) [1]. In contrast, the unsubstituted 3-benzoylquinolin-4(1H)-one (1a) was obtained in 86% yield, and the 6-fluoro derivative (1b) was obtained in 74% yield under the same reaction conditions [1].
| Evidence Dimension | Synthetic yield in a one-pot, three-component domino reaction |
|---|---|
| Target Compound Data | Not explicitly provided in the cited source for the 6-methoxy derivative. |
| Comparator Or Baseline | 3-Benzoylquinolin-4(1H)-one (1a): 86% yield; 3-Benzoyl-6-fluoroquinolin-4(1H)-one (1b): 74% yield; A 6-methoxy derivative (1s): 58% yield. |
| Quantified Difference | The unsubstituted analog (1a) has a 28% higher yield than a methoxy-substituted analog (1s). The 6-fluoro analog (1b) has a 16% higher yield than the methoxy analog (1s). |
| Conditions | Domino process 1: 1 (2.0 mmol), 2 (2.25 mmol), and 3 (2.0 mmol) without catalyst and solvent at 130 °C for 24 h. |
Why This Matters
For procurement aimed at chemical synthesis, the lower yield associated with electron-donating substituents like methoxy must be factored into cost and process efficiency considerations, directly impacting the choice of synthetic route and the required quantity of starting materials.
- [1] Bai, H., Liu, F., Wang, X., Wang, P., & Huang, C. (2018). Three-Component One-Pot Approach to Highly Efficient and Sustainable Synthesis of the Functionalized Quinolones via Linear/Branched Domino Protocols, Key Synthetic Methods for the Floxacin of Quinolone Drugs. ACS Omega, 3(9), 11104-11116. View Source
